BenchChemオンラインストアへようこそ!

{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid

Antimalarial Drug Discovery Suzuki-Miyaura Cross-Coupling Process-Scale Synthesis

{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid (TFMPB) is a diaryl-ether-functionalized arylboronic acid with the molecular formula C₁₃H₁₀BF₃O₄ and a molecular weight of 298.02 g/mol. It belongs to the class of aromatic fluorocarbon boronic acids and is primarily employed as a key synthetic intermediate in Suzuki–Miyaura cross-coupling reactions for constructing complex biaryl architectures in medicinal chemistry.

Molecular Formula C13H10BF3O4
Molecular Weight 298.02 g/mol
CAS No. 958457-41-5
Cat. No. B1456150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid
CAS958457-41-5
Molecular FormulaC13H10BF3O4
Molecular Weight298.02 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)(O)O
InChIInChI=1S/C13H10BF3O4/c15-13(16,17)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)14(18)19/h1-8,18-19H
InChIKeySIWUQLYUFGJITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid (CAS 958457-41-5): Core Characteristics for Scientific Procurement


{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid (TFMPB) is a diaryl-ether-functionalized arylboronic acid with the molecular formula C₁₃H₁₀BF₃O₄ and a molecular weight of 298.02 g/mol . It belongs to the class of aromatic fluorocarbon boronic acids and is primarily employed as a key synthetic intermediate in Suzuki–Miyaura cross-coupling reactions for constructing complex biaryl architectures in medicinal chemistry . The compound features a trifluoromethoxy (–OCF₃) substituent on the distal phenyl ring, connected via a central phenoxy (–O–) bridge to the phenylboronic acid moiety, a structural motif that imparts distinct electronic and lipophilic properties compared to simpler mono-phenyl boronic acids.

Why Generic Boronic Acid Substitution Fails for {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid (CAS 958457-41-5)


Simple (trifluoromethoxy)phenylboronic acid positional isomers (e.g., CAS 139301-27-2, 179113-90-7) lack the central 4‑phenoxy spacer that defines the molecular geometry and electronic distribution of TFMPB [1]. This diaryl-ether bridge is not merely a passive linker but an integral component of the target chemotype in antimalarial 4(1H)-quinolone drug candidates such as ELQ‑300 and P4Q‑391, where the full 4‑(4‑trifluoromethoxy)phenoxyphenyl fragment is essential for binding to the mitochondrial cytochrome bc₁ complex of Plasmodium falciparum [2]. Attempting generic substitution with unsubstituted phenylboronic acid or monosubstituted 4‑(trifluoromethoxy)phenylboronic acid during final‑stage Suzuki coupling fails because these simpler boronic acids cannot deliver the required diaryl-ether pharmacophore, necessitating additional synthetic steps and compromising overall yield. Consequently, procurement teams must explicitly specify CAS 958457‑41‑5 to ensure fidelity to the validated synthetic route and biological target engagement.

{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid (CAS 958457-41-5): Head-to-Head Evidence for Scientific Selection


Validated Building Block for Antimalarial 4(1H)-Quinolone Preclinical Candidates ELQ-300 and P4Q-391

TFMPB is the exclusive boronic acid coupling partner used in two independent scalable, multigram synthetic routes to the antimalarial preclinical candidates ELQ‑300 and P4Q‑391 [1]. In the optimized route, Suzuki–Miyaura coupling of TFMPB with the 3‑iodo‑4(1H)‑quinolone core proceeds with high efficiency to afford the target diaryl-ether quinolones in overall yields significantly exceeding those of the original syntheses, which relied on toxic heavy‑metal reagents and low‑yielding steps [1]. The closest analog that could theoretically serve as a surrogate, 4‑(trifluoromethoxy)phenylboronic acid (CAS 139301‑27‑2), lacks the central phenoxy spacer and cannot deliver the required 3‑(4‑(4‑trifluoromethoxy)phenoxy)phenyl substituent in a single coupling event, necessitating a longer multi‑step sequence that reduces overall yield and purity [2].

Antimalarial Drug Discovery Suzuki-Miyaura Cross-Coupling Process-Scale Synthesis

Elevated Lipophilicity (ClogP) Drives Improved Membrane Permeability and Metabolic Stability in Drug-Like Scaffolds

The extended diaryl-ether architecture of TFMPB confers a computed logP (ClogP) of 2.06, substantially higher than that of the simpler 4‑(trifluoromethoxy)phenylboronic acid (ClogP ≈ 1.50 for the non‑boronic acid analog) [1]. This 0.5–0.6 log unit increase translates to an approximately 3‑ to 4‑fold higher predicted octanol‑water partition coefficient, which is well‑correlated with enhanced passive membrane permeability and improved metabolic stability for the downstream drug candidates incorporating this fragment [2]. In the context of the ELQ‑300 series, this lipophilicity window is critical for achieving oral bioavailability and target‑tissue distribution in malaria models [3].

Physicochemical Profiling Drug-Likeness Optimization Lipophilic Efficiency

Consistent Purity Specification (≥96%) and Identified Hazard Profile Simplify Risk Assessment and Procurement Compliance

Multiple independent vendors consistently report a purity specification of 96% for TFMPB, with harmonized hazard classifications (H302, H312, H315, H319, H332, H335) and a well‑defined melting point of 101–103 °C . This cross‑vendor uniformity reduces the procurement risk associated with batch‑to‑batch variability and simplifies safety documentation requirements. In contrast, less common diaryl-ether boronic acids often lack this level of multi‑source analytical consistency, requiring additional in‑house QC characterization before use in regulated environments .

Quality Control Safety Data Sheet Compliance Procurement Standardization

Optimal Research and Industrial Deployment Scenarios for {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid (CAS 958457-41-5)


Scale‑Up Synthesis of Antimalarial 4(1H)‑Quinolone Drug Candidates (ELQ‑300, P4Q‑391, and Analogs)

TFMPB is the definitive boronic acid building block for convergent, scalable (>50 g) synthesis of ELQ‑300 and P4Q‑391, two preclinical antimalarial candidates currently under advanced evaluation for transmission‑blocking activity against Plasmodium falciparum and Plasmodium vivax [1]. Medicinal chemistry teams engaged in 4(1H)‑quinolone optimization should prioritize TFMPB for all structure–activity relationship (SAR) studies involving the 3‑diaryl‑ether pharmacophore, as it enables direct installation of the complete side‑chain motif and maintains fidelity to the published process‑scale route [1].

Fragment‑Based and Structure‑Guided Drug Design Targeting Cytochrome bc₁ Complexes

The 4‑(4‑trifluoromethoxy)phenoxyphenyl fragment has been co‑crystallized with the cytochrome bc₁ complex of Saccharomyces cerevisiae (PDB: 4PD4), confirming its role as a key hydrophobic anchor within the Qₒ binding pocket [2]. Computational chemists and structural biologists can deploy TFMPB in fragment‑growing campaigns aimed at next‑generation bc₁ inhibitors, where the diaryl‑ether scaffold provides a validated vector for optimizing potency, selectivity, and resistance profiles across protozoan and fungal targets [2].

Development of Fluorine‑18 Radiolabeled PET Tracers for In Vivo Imaging

The presence of the metabolically stable –OCF₃ group and the boronic acid handle makes TFMPB a promising precursor for late‑stage ¹⁸F‑fluorination or direct ¹⁸F‑labeling strategies. Researchers developing positron emission tomography (PET) tracers for imaging cytochrome bc₁ complex expression in infectious or oncological disease models can leverage the modular reactivity of TFMPB to introduce the radiolabel at the final synthetic step, maximizing radiochemical yield and specific activity [3].

Accelerated Procurement for GLP‑Compliant Toxicology and Formulation Studies

For contract research organizations (CROs) and pharmaceutical development teams requiring gram‑to‑kilogram quantities of ELQ‑300 or related quinolones under GLP guidelines, sourcing TFMPB from multiple qualified vendors with harmonized purity (≥96%) and safety documentation (GHS‑compliant SDS) streamlines the supplier qualification process and reduces lead times . The consistent melting point (101–103 °C) serves as a rapid identity check upon receipt, minimizing QC delays before use in regulated toxicology batch manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.